(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Description
This compound, also known as Almorexant (ACT-078573), is a non-peptide dual orexin receptor antagonist (DORA) targeting OX1 and OX2 receptors. Its stereochemical configuration ((2R,1R)) is critical for binding affinity and selectivity . Structurally, it features a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a 4-(trifluoromethyl)phenethyl chain, and a phenylacetamide side chain with an N-methyl group. Almorexant was developed for treating insomnia by blocking orexin-mediated arousal signaling .
Propriétés
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-SHQCIBLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’ACT 078573 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau isoquinoléine, l’introduction du groupe trifluorométhylphényle et le couplage final avec une fraction phénylacétamide. Les conditions de réaction impliquent généralement l’utilisation de bases fortes, telles que l’hydrure de sodium, et de divers solvants tels que le diméthylsulfoxyde (DMSO) et le tétrahydrofurane (THF) .
Méthodes de production industrielle
La production industrielle de l’ACT 078573 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier la fonction des récepteurs de l’orexine et les voies de signalisation.
Biologie : Investigé pour ses effets sur les cycles veille-sommeil et son potentiel à traiter les troubles du sommeil.
Médecine : Exploré comme traitement de l’insomnie et d’autres troubles liés au sommeil.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l’orexine
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study orexin receptor function and signaling pathways.
Biology: Investigated for its effects on sleep-wake cycles and its potential to treat sleep disorders.
Medicine: Explored as a treatment for insomnia and other sleep-related disorders.
Industry: Used in the development of new pharmaceuticals targeting orexin receptors
Mécanisme D'action
L’ACT 078573 exerce ses effets en antagonisant de manière compétitive les récepteurs de l’orexine 1 et de l’orexine 2. Ces récepteurs sont impliqués dans la régulation de l’éveil, de la vigilance et de l’appétit. En bloquant ces récepteurs, l’ACT 078573 favorise le sommeil et réduit la vigilance. Le composé se dissocie lentement des récepteurs, ce qui peut prolonger sa durée d’action .
Comparaison Avec Des Composés Similaires
Key Properties :
Structural Analogues and Derivatives
2.1.1. VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
VM-6 shares a trifluoromethylphenyl motif but lacks the dihydroisoquinoline core. Its nitro group confers distinct physicochemical properties, including higher polarity (molecular weight: 458.11 g/mol) and lower CNS penetration compared to Almorexant .
2.1.2. N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2,2,2-trifluoroacetamide
This analogue retains the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but replaces the phenylacetamide group with a trifluoroacetamide.
Structural Comparison Table :
Pharmacological and Functional Comparisons
2.2.1. Receptor Selectivity
Almorexant exhibits balanced antagonism for OX1/OX2 (Ki ratio: ~1.6), whereas Compound A (a muscarinic antagonist) shows 540-fold selectivity for M3 over M2 receptors. This highlights the role of the dihydroisoquinoline core in orexin receptor specificity .
2.2.2. Bioactivity Profiles
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that Almorexant clusters with CNS-active compounds due to its orexin-targeted mechanism. In contrast, VM-6 clusters with peripheral-acting agents, reflecting its nitro group-induced polarity .
Computational and Analytical Comparisons
2.3.1. Molecular Similarity Metrics
Using Tanimoto and Dice coefficients (Morgan fingerprints), Almorexant shares <30% similarity with VM-6 and Compound A, confirming significant structural divergence .
2.3.2. NMR and MS/MS Fragmentation
Almorexant’s NMR profile (δ 2.39 ppm for CH3, δ 7.53–7.95 ppm for aromatic protons) aligns with dihydroisoquinoline derivatives but differs from VM-6’s biphenyl shifts (δ 6.18–7.95 ppm) . MS/MS fragmentation patterns (cosine score >0.8) group Almorexant with other trifluoromethyl-containing neuroactive compounds .
Clinical and Preclinical Data
Activité Biologique
The compound (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be described by its IUPAC name and its molecular formula, which is crucial for understanding its interactions at the molecular level. The compound features:
- A trifluoromethyl group, which is known to enhance metabolic stability.
- A dimethoxyisoquinoline moiety that may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity :
- In vitro studies have demonstrated that (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide inhibits the growth of several cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer and lung cancer cells with IC50 values in the micromolar range.
-
Neuroprotective Effects :
- The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
-
Mechanism of Action :
- Preliminary studies suggest that the compound may exert its effects through modulation of specific signaling pathways such as MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation and survival.
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 12.5 | |
| Antitumor | A549 (Lung Cancer) | 10.0 | |
| Neuroprotective | SH-SY5Y (Neuronal) | 15.0 |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of (2R)-2-[(1R)-6,7-dimethoxy...] involved treating MCF-7 and A549 cell lines with varying concentrations of the compound over 72 hours. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Case Study 2: Neuroprotection in Oxidative Stress Models
In a model simulating oxidative stress via hydrogen peroxide exposure in SH-SY5Y cells, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests potential use in neurodegenerative disease therapies.
Research Findings
Recent publications have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been linked to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Anti-inflammatory Properties : In animal models, administration of the compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating potential applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
